

Application Notes and Protocols for Biodistribution Studies of Terbium-155 Labeled Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Terbium-155*

Cat. No.: *B1209105*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting biodistribution studies using compounds labeled with **Terbium-155** (^{155}Tb). This document is intended to guide researchers in the preclinical evaluation of novel radiopharmaceuticals, leveraging the unique imaging characteristics of ^{155}Tb for Single Photon Emission Computed Tomography (SPECT).

Introduction to Terbium-155 in Theranostics

Terbium-155 is a radionuclide of significant interest in the field of nuclear medicine, particularly for its role in "theranostics," an approach that combines therapy and diagnostics.^{[1][2]} With a half-life of 5.32 days and the emission of gamma rays at energies suitable for SPECT imaging (primarily at 87 keV and 105 keV), ^{155}Tb serves as an excellent diagnostic partner to therapeutic radionuclides.^{[3][4]} Its relatively long half-life allows for the study of radiopharmaceutical biodistribution over several days.^{[1][2]}

The terbium family of radionuclides offers a unique "matched-pair" theranostic capability, where different isotopes of the same element are used for imaging and therapy.^{[1][2]} This ensures that the diagnostic imaging agent (e.g., ^{155}Tb -labeled compound) and the therapeutic agent (e.g., ^{161}Tb or ^{149}Tb -labeled compound) have identical chemical and pharmacokinetic properties, leading to more accurate predictions of therapeutic dose distribution and potential

efficacy.[1][5][6] ^{155}Tb is considered an ideal diagnostic match for the therapeutic radionuclides Terbium-161 (β^- emitter) and Terbium-149 (α emitter).[1][2]

Production of Terbium-155

Terbium-155 can be produced through several nuclear reactions. A common method is the proton-induced spallation of tantalum targets, followed by online isotope separation at facilities like CERN-ISOLDE.[1][2][5] Another viable route is the cyclotron production via proton irradiation of enriched Gadolinium-155 ($^{155}\text{Gd}(p,n)^{155}\text{Tb}$) or Gadolinium-156 ($^{156}\text{Gd}(p,2n)^{155}\text{Tb}$) targets.[3][7] The subsequent purification of ^{155}Tb is crucial to ensure high radionuclidic purity for radiolabeling.[3][8]

Applications in Preclinical Research

Preclinical biodistribution studies are fundamental in the development of new radiopharmaceuticals.[9][10][11] These studies provide essential data on the uptake, retention, and clearance of a radiolabeled compound in various organs and tissues, including the target (e.g., tumor) and non-target organs.[9][10][11] This information is critical for assessing the efficacy and potential toxicity of a new drug candidate. Studies have been conducted with ^{155}Tb labeled to various targeting molecules, including somatostatin analogs (DOTATATE, DOTATOC), folate derivatives, and antibodies, to visualize tumors in preclinical models.[3][4][12]

Quantitative Biodistribution Data

The following table summarizes quantitative biodistribution data from preclinical studies involving various ^{155}Tb -labeled compounds. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

Compound	Animal Model	Time Point	Blood (%ID/g)	Liver (%ID/g)	Kidneys (%ID/g)	Spleen (%ID/g)	Muscle (%ID/g)	Tumor (%ID/g)	Reference
¹⁵⁵ Tb-cm09 (folate)	KB tumor-bearing nude mice	4 h	0.2 ± 0.0	0.8 ± 0.1	4.5 ± 0.5	0.2 ± 0.0	0.3 ± 0.1	23.8 ± 2.5	[5]
¹⁵⁵ Tb-cm09 (folate)	KB tumor-bearing nude mice	24 h	0.1 ± 0.0	0.6 ± 0.1	2.9 ± 0.6	0.2 ± 0.1	0.2 ± 0.0	22.0 ± 4.4	[5]
¹⁵⁵ Tb-cm09 (folate)	KB tumor-bearing nude mice	48 h	0.0 ± 0.0	0.5 ± 0.1	2.1 ± 0.2	0.2 ± 0.1	0.1 ± 0.0	18.4 ± 1.8	[5]
¹⁵⁵ Tb-PSMA-617	PC-3 PIP tumor-bearing mice	4 h	0.4 ± 0.1	1.2 ± 0.2	25.1 ± 3.5	4.5 ± 1.1	0.2 ± 0.1	49.0 ± 5.5	[13] [14]
¹⁵⁵ Tb-PSMA-617	PC-3 PIP tumor-bearing mice	24 h	0.1 ± 0.0	0.4 ± 0.1	5.2 ± 1.3	0.8 ± 0.2	0.1 ± 0.0	35.6 ± 4.1	[13] [14]
¹⁵⁵ Tb-PSMA-617	PC-3 PIP tumor-bearing mice	48 h	0.0 ± 0.0	0.2 ± 0.0	2.1 ± 0.5	0.4 ± 0.1	0.1 ± 0.0	28.9 ± 3.7	[13] [14]

Experimental Protocols

A detailed protocol for a typical ex vivo biodistribution study is provided below. This protocol is a synthesized guideline based on common practices in the field.[\[9\]](#)[\[10\]](#)[\[11\]](#)

I. Radiolabeling of Targeting Molecule with Terbium-155

This protocol describes the labeling of a DOTA-conjugated peptide (e.g., DOTATOC) as an example.

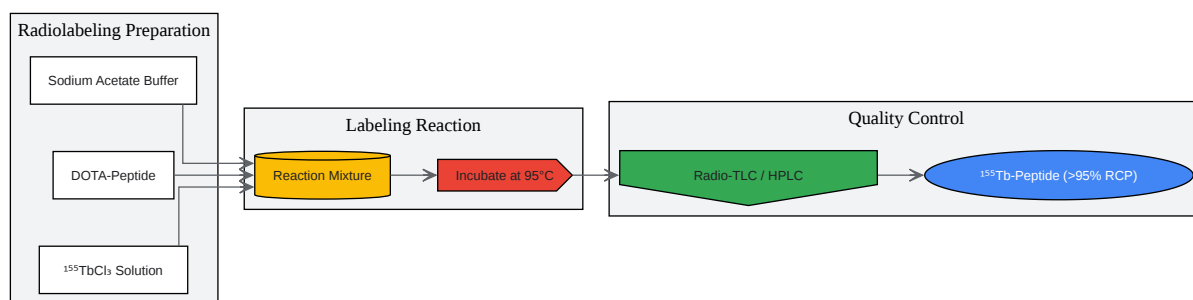
Materials:

- $^{155}\text{TbCl}_3$ in HCl solution
- DOTA-conjugated peptide (e.g., DOTATOC)
- Sodium acetate buffer (0.5 M, pH 4.5)
- Metal-free water
- Heating block
- Radio-TLC or radio-HPLC system for quality control

Procedure:

- In a sterile, metal-free microcentrifuge tube, combine the DOTA-conjugated peptide with the sodium acetate buffer.
- Add the desired amount of $^{155}\text{TbCl}_3$ solution (e.g., to achieve a molar activity of 50-100 MBq/nmol).[\[3\]](#)
- Gently mix the reaction solution.
- Incubate the reaction mixture at 95°C for 10-15 minutes.[\[3\]](#)
- Allow the mixture to cool to room temperature.

- Perform radiochemical purity analysis using radio-TLC or radio-HPLC to determine the labeling efficiency. A radiochemical purity of >95% is generally required for in vivo studies.



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Workflow for radiolabeling a DOTA-peptide with ^{155}Tb .

II. Ex Vivo Biodistribution Study in a Rodent Model

This protocol outlines the key steps for conducting an ex vivo biodistribution study in tumor-bearing mice.

Animal Model:

- Appropriate tumor-bearing rodent model (e.g., nude mice with xenograft tumors).^{[3][4][5]}
- Typically, 3-5 animals per time point are used for statistical significance.

Materials:

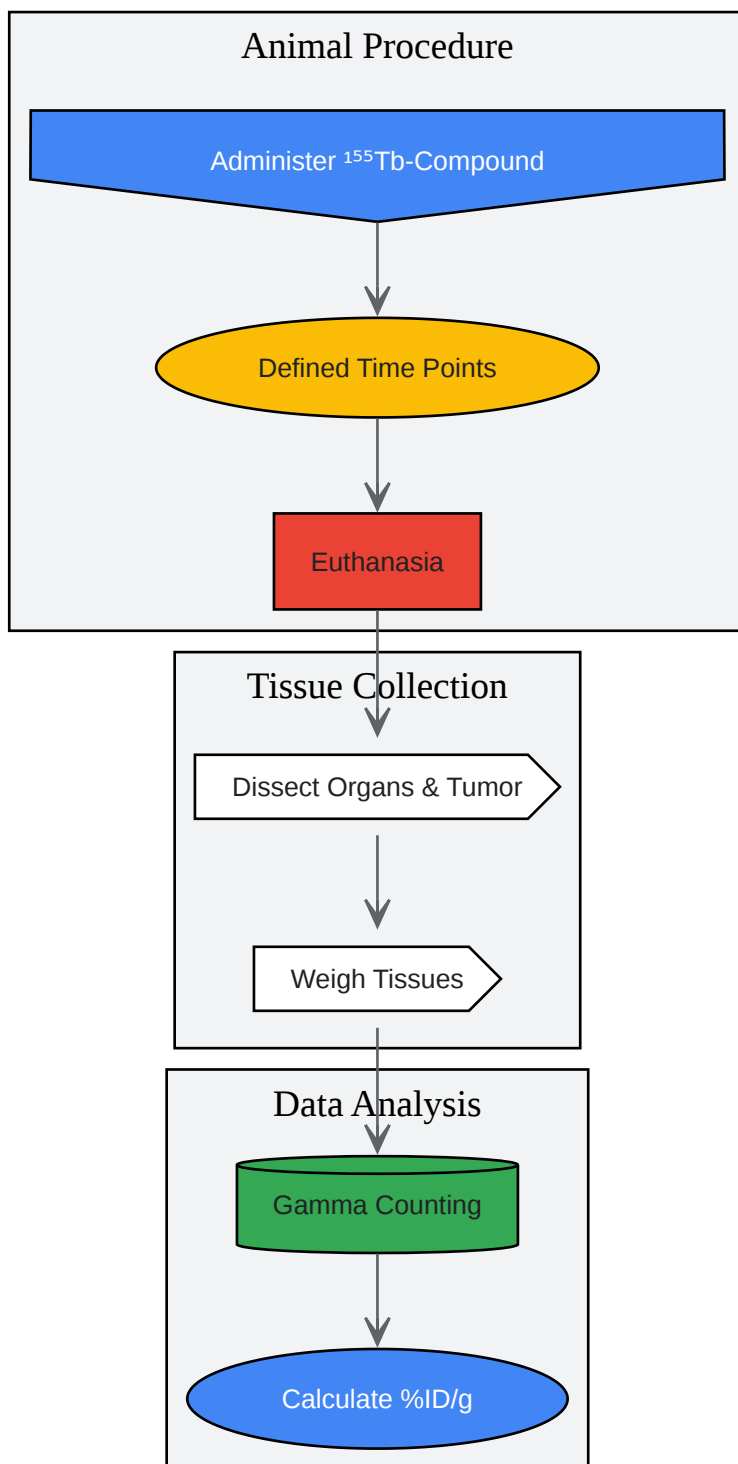
- ^{155}Tb -labeled compound, formulated in sterile saline or PBS.
- Anesthesia (e.g., isoflurane).

- Syringes for injection (e.g., insulin syringes).
- Dissection tools.
- Tared collection tubes for organs and tissues.
- Gamma counter for measuring radioactivity.

Procedure:

- Dose Preparation and Administration:
 - Prepare the injection solution of the ^{155}Tb -labeled compound.
 - Accurately measure the activity in each syringe before injection.
 - Administer a known amount of the radiolabeled compound to each animal (e.g., via tail vein injection).
 - Measure the residual activity in the syringe after injection to determine the precise injected dose.
- Tissue Collection:
 - At predetermined time points post-injection (p.i.), euthanize the animals according to approved protocols.
 - Collect blood via cardiac puncture.
 - Dissect and collect relevant organs and tissues (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, tumor).
 - Carefully clean the tissues of excess blood and place them in pre-weighed collection tubes.
- Measurement and Data Analysis:
 - Weigh each collected tissue sample to obtain the wet weight.

- Measure the radioactivity in each sample, along with standards of the injected dose, using a calibrated gamma counter.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample.



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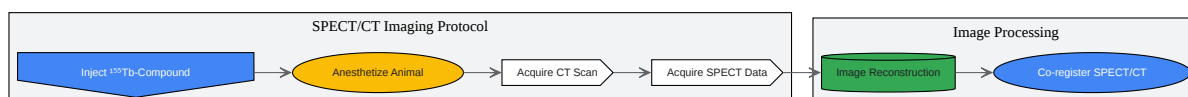
General workflow for an ex vivo biodistribution study.

III. SPECT/CT Imaging Protocol

In vivo imaging with SPECT/CT can complement ex vivo biodistribution data by providing a visual representation of the radiotracer's distribution.

Procedure:

- Administer the ^{155}Tb -labeled compound to the animal as described above.
- At selected time points, anesthetize the animal.
- Position the animal in the SPECT/CT scanner.
- Acquire a CT scan for anatomical reference.
- Acquire SPECT data, using energy windows centered around the characteristic photopeaks of ^{155}Tb (e.g., 87 keV and 105 keV).^{[15][16][17]}
- Reconstruct the SPECT images and co-register them with the CT images for anatomical localization of radioactivity.



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- To cite this document: BenchChem. [Application Notes and Protocols for Biodistribution Studies of Terbium-155 Labeled Compounds]. BenchChem, [2025]. [Online PDF]. Available

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